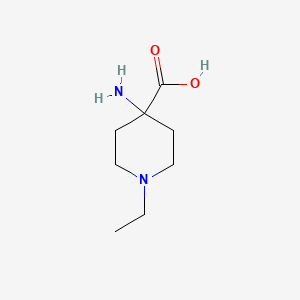

4-氨基-1-乙基-4-哌啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

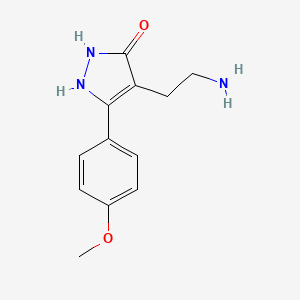

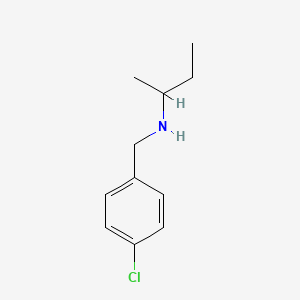

4-Amino-1-ethyl-4-piperidinecarboxylic acid is a compound that is structurally related to various piperidinecarboxylic acids, which have been studied for their potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties offer insights into the characteristics that 4-Amino-1-ethyl-4-piperidinecarboxylic acid may exhibit.

Synthesis Analysis

The synthesis of related compounds involves the preparation of substituted piperidinecarboxylic acids. For instance, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues was achieved by reacting various cyclic amines with substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters . This suggests that the synthesis of 4-Amino-1-ethyl-4-piperidinecarboxylic acid could similarly involve the reaction of cyclic amines with appropriate precursors.

Molecular Structure Analysis

The molecular structure of piperidinecarboxylic acids is characterized by the presence of hydrogen bonding, which plays a significant role in their three-dimensional assembly. The study of 4-piperidinecarboxylic acid monohydrate revealed an intricate hydrogen bond scheme, with infinite chains of amino acid molecules linked by amino-carboxylate intermolecular hydrogen bonds . This indicates that 4-Amino-1-ethyl-4-piperidinecarboxylic acid may also exhibit a complex hydrogen bonding pattern that could influence its molecular conformation and interactions.

Chemical Reactions Analysis

The chemical reactions of piperidinecarboxylic acids can lead to the formation of various derivatives with potential pharmacological properties. For example, the synthesis of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides from 4-arylamino-4-piperdinecarboxylic acids involved the preparation of alpha-amino esters, ethers, and ketones . This demonstrates the versatility of piperidinecarboxylic acids in chemical transformations, which could be applicable to 4-Amino-1-ethyl-4-piperidinecarboxylic acid for the development of new analgesics or other bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinecarboxylic acids are influenced by their molecular structure and the nature of their substituents. The presence of hydrogen bonds, as well as the specific substituents on the piperidine ring, can affect properties such as solubility, melting point, and reactivity. While the exact properties of 4-Amino-1-ethyl-4-piperidinecarboxylic acid are not detailed in the provided papers, the studies on related compounds suggest that it may possess unique characteristics that could be relevant for its potential applications in drug design and synthesis .

科学研究应用

氢键和分子结构

- 氢键分析:已使用 X 射线衍射、核磁共振光谱和半经验计算研究了 4-哌啶甲酸(异尼可替酸)的氢键方案。它形成氢键的三维组装,产生由氨基-羧酸盐分子间氢键连接的无限氨基酸分子链 (Mora 等人,2002)。

- 晶体结构分析:已对 4-哌啶甲酸一水合物的两性离子形式进行结晶和分析,揭示了其分子结构和氢键相互作用 (Delgado 等人,2001)。

生物活性与拮抗特性

- NMDA 受体活性:已合成 4-(膦烷基)和 4-(膦烯基)-2-哌啶甲酸并评估了它们作为 NMDA 受体竞争性配体的活性,在体外和体内均表现出有效的 NMDA 拮抗活性 (Hutchison 等人,1989)。

抗癌潜力

- 作为抗癌剂的合成:已合成哌啶-4-甲酸乙酯附加的 1,3,4-恶二唑杂化物并将其评估为抗癌剂,显示出潜在的治疗用途 (Rehman 等人,2018)。

分析和合成研究

- 衍生物的合成:已经进行了 6-(羟甲基)吡啶-2-羧酸酯的氢化及其在 6-(羟甲基)哌啶-2-羧酸衍生物合成中的应用的研究,探索了新的合成方法 (Bolós 等人,1994)。

- 配体的光谱分析:已经对含呋喃环的有机配体(包括 5-(哌啶-1-基-甲基)呋喃-2-羧酸乙酯)进行了分析和光谱研究,深入了解了它们的抗菌活性 (Patel, 2020)。

安全和危害

The compound is classified as having acute toxicity (oral), being an eye irritant, a skin irritant, and being combustible . It is advised to avoid heat, sparks, open flames, and hot surfaces. If in contact with skin or eyes, it is recommended to wash with plenty of water. If skin or eye irritation persists, medical advice should be sought .

属性

IUPAC Name |

4-amino-1-ethylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-10-5-3-8(9,4-6-10)7(11)12/h2-6,9H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNDFYVXJBBZDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407646 |

Source

|

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-ethyl-4-piperidinecarboxylic acid | |

CAS RN |

500756-05-8 |

Source

|

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)